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Compound of Interest
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Cat. No.: B1666129

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic
applications and underlying mechanism of action of the novel selective Histone Deacetylase 6
(HDACS®) inhibitors developed by Augustine Therapeutics, including their lead candidate, AGT-
100216. Detailed protocols for key experimental assays are also provided to facilitate further
research and development.

Introduction

Augustine Therapeutics is developing a new generation of selective, non-hydroxamate, non-
hydrazide HDACSG inhibitors for the treatment of neuromuscular and neurodegenerative
diseases.[1][2] The lead candidate, AGT-100216, is a peripherally-restricted, selective HDAC6
inhibitor that has shown promising preclinical efficacy and is currently in Phase I clinical trials
for Charcot-Marie-Tooth (CMT) disease.[3][4][5][6] Unlike previous HDACSG inhibitors,
Augustine's molecules are designed for chronic use with an improved safety profile, avoiding
off-target effects and toxicity associated with other chemotypes.[2]

Mechanism of Action: Targeting HDACG6 for
Neuroprotection

HDACSG is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins,
playing a crucial role in several cellular processes relevant to neurodegeneration.[2] Its main
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substrate is a-tubulin, a key component of microtubules, which serve as tracks for axonal
transport.

» Role in Axonal Transport: The proper functioning of long motor and sensory neurons
depends on the efficient transport of mitochondria, organelles, and other essential cargo
along axons. HDAC6 removes acetyl groups from a-tubulin, which can destabilize
microtubules and impair this transport. In several neurodegenerative conditions, including
CMT and chemotherapy-induced peripheral neuropathy (CIPN), axonal transport is
disrupted.[7][8]

o Therapeutic Hypothesis: By selectively inhibiting the deacetylase activity of HDACS,
Augustine's molecules increase the acetylation of a-tubulin. This enhances microtubule
stability and restores axonal transport, leading to improved nerve function, reduced axonal
degeneration, and alleviation of disease symptoms.[7][9][10] This targeted approach avoids
interfering with the beneficial, non-deacetylase functions of HDACS6, such as its role in
clearing misfolded protein aggregates.[3]

Signaling Pathway

The diagram below illustrates the central role of HDACG6 in modulating axonal transport and
how its inhibition can lead to therapeutic benefits in neurodegenerative diseases.
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HDACSG inhibition enhances microtubule stability and axonal transport.
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Potential Therapeutic Applications

Preclinical data supports the application of Augustine Therapeutics' HDACG inhibitors in
several debilitating neurological conditions.

o Charcot-Marie-Tooth (CMT) Disease: CMT is a group of inherited disorders affecting
peripheral nerves. Preclinical studies in a CMT1A mouse model demonstrated that AGT-
100216 led to a dose-dependent improvement in grip strength, compound muscle action
potential (CMAP), and nerve conduction velocity.[11] The treatment also improved axonal
diameters and reduced levels of neurofilament light chain (NfL), a biomarker of nerve
damage.[11]

o Chemotherapy-Induced Peripheral Neuropathy (CIPN): A common and severe side effect of

certain cancer treatments, CIPN involves damage to peripheral nerves. In a curative

preclinical model of CIPN, AGT-100216 rescued both sensory and motor function deficits in a

dose-dependent manner.[11]

o Other Neurodegenerative Diseases: The mechanism of enhancing axonal transport has
therapeutic potential in other neurodegenerative diseases where this process is
compromised, such as Amyotrophic Lateral Sclerosis (ALS).[9][10][12]

Quantitative Data Summary

The following tables summarize the available quantitative data for an exemplified molecule
from Augustine Therapeutics' patent filings and the observed preclinical outcomes for their
lead candidate, AGT-100216.

Table 1: In Vitro Activity of an Augustine HDACG6 Inhibitor
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Parameter Assay Result Selectivity Reference
NanoBRET
HDAC6 Assay
_ . IC50 <100 nM - [13]
Inhibition (Catalytic
Domain 2)
Acetylated a- >10-fold vs.
Target i IC50 = 100-500 )
tubulin levels Histone [13]
Engagement nM _
(HeLa cells) Acetylation

| Off-Target Activity | Histone Acetylation (HeLa cells) | IC50 = 1000-3333 nM | - |[13] |

Table 2: Preclinical Efficacy of AGT-100216

Indication Animal Model

CMT1A C3 Mouse
Model

Charcot-Marie-Tooth

Key Outcomes Reference

Dose-dependent
improvement in
grip strength,
CMAP, and nerve
conduction
velocity. Improved [11]
axonal diameter

and g-ratio.

Reduced

neurofilament light

chain levels.

| Chemotherapy-Induced Peripheral Neuropathy| Curative CIPN Model | Dose-dependent

rescue of sensory and motor function deficits. |[11] |

Experimental Protocols

Protocol 1: In Vitro HDACG Inhibition Assay

(Fluorometric)
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This protocol describes a general method for determining the in vitro inhibitory activity of a test
compound on the HDACG6 enzyme.

Workflow Diagram:
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Workflow for a fluorometric HDACS6 inhibition assay.
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Materials:

Recombinant human HDACG6 enzyme
 HDACG Assay Buffer
e Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

e Developer solution (containing a stop solution like Trichostatin A and a developing enzyme
like Trypsin)

e Test compound (e.g., AGT-100216) dissolved in DMSO
e 96-well black microplate

e Microplate reader capable of fluorescence measurement
Procedure:

» Reagent Preparation:

o Prepare serial dilutions of the test compound in HDAC6 Assay Buffer. Ensure the final
DMSO concentration in the assay does not exceed 1%.

o Dilute the HDACG6 enzyme stock to the desired working concentration in cold assay buffer
immediately before use.

e Reaction Setup:
o To the wells of a 96-well plate, add 50 pL of the diluted HDAC6 enzyme solution.

o Add 2 pL of the diluted test compound or vehicle control (for enzyme control and
background control wells).

o For the background control, add assay buffer instead of enzyme solution.

e Pre-incubation:
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o Mix gently and incubate the plate at 37°C for 15 minutes to allow the compound to interact
with the enzyme.

Reaction Initiation:

o Add 48 puL of the fluorogenic HDAC substrate to all wells to start the reaction.

Incubation:

o Mix and incubate the plate at 37°C for 30 minutes.

Signal Development:

o Add 10 pL of the Developer solution to each well to stop the enzymatic reaction and
generate the fluorescent signal.

o Incubate the plate at room temperature for 15 minutes, protected from light.

Fluorescence Measurement:

o Read the fluorescence on a microplate reader at an excitation wavelength of ~380 nm and
an emission wavelength of ~490 nm.

Data Analysis:
o Subtract the background fluorescence from all readings.

o Calculate the percentage of inhibition for each concentration of the test compound relative
to the vehicle control.

o Determine the IC50 value by plotting the percent inhibition against the logarithm of the
compound concentration and fitting the data to a dose-response curve.

Protocol 2: Preclinical Evaluation in a Mouse Model of
Chemotherapy-Induced Peripheral Neuropathy (CIPN)

This protocol outlines a general methodology for inducing and evaluating the therapeutic
efficacy of an HDACSG inhibitor in a rodent model of CIPN.
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Materials:

e C57BL/6J mice (or other appropriate strain)

o Chemotherapeutic agent (e.g., Paclitaxel, Cisplatin)

e Test compound (e.g., AGT-100216) formulated for oral administration

¢ Vehicle control

» Equipment for behavioral testing (e.g., von Frey filaments, hot/cold plate)

o Equipment for electrophysiological measurements

Procedure:

¢ Induction of CIPN:

o Administer the chemotherapeutic agent (e.g., paclitaxel at 4 mg/kg) via intraperitoneal
(i.p.) injection on alternating days for a total of four doses.

o Monitor animals for signs of neuropathy, which typically develop over 1-2 weeks.

e Compound Administration:

o Once neuropathic symptoms are established (confirmed by behavioral testing), randomize
mice into treatment and vehicle control groups.

o Administer the test compound (e.g., AGT-100216) or vehicle daily via oral gavage for the
duration of the study (e.g., 2-4 weeks).

o Behavioral Assessment:

o Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation
with von Frey filaments of increasing stiffness. Perform this test at baseline, after CIPN
induction, and at regular intervals during the treatment period.

o Thermal Hyperalgesia: Measure the latency of paw withdrawal from a hot or cold plate.
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» Electrophysiological Assessment:

o At the end of the treatment period, anesthetize the mice and perform nerve conduction
studies.

o Measure key parameters such as nerve conduction velocity (NCV) and the amplitude of
the compound muscle action potential (CMAP) in the sciatic or tail nerve.

» Histological and Biomarker Analysis:

Collect tissues such as the sciatic nerve and dorsal root ganglia (DRG).

[¢]

[¢]

Perform immunohistochemistry to assess the intraepidermal nerve fiber density (IENFD).

[e]

Use Western blotting to measure the levels of acetylated a-tubulin in nerve tissue lysates
as a pharmacodynamic marker of target engagement.

[e]

Measure plasma or tissue levels of neurofilament light chain (NfL) as a biomarker of
axonal damage.

o Data Analysis:

o Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the outcomes between
the treatment and vehicle groups.

o A significant improvement in behavioral scores, electrophysiological parameters, and
histological markers in the treatment group compared to the control group indicates
therapeutic efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b1666129?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

1. Augustine Therapeutics NV - Drug pipelines, Patents, Clinical trials - Synapse
[synapse.patsnap.com]

2. Augustine Therapeutics | Novel HDACS6 Inhibitors for Chronic Disease [augustinetx.com]
3. biopharmaboardroom.com [biopharmaboardroom.com]

4. Augustine Therapeutics announces first patient dosed in [globenewswire.com]

5. Augustine begins dosing in Phase | trial of CMT disease therapy [clinicaltrialsarena.com]
6. Augustine Therapeutics Begins New CMT Trial | CMTA-STAR News [cmtausa.org]

7. HDACSG is a therapeutic target in mutant GARS-induced Charcot-Marie-Tooth disease -
PMC [pmc.ncbi.nlm.nih.gov]

8. HDACSG inhibitors: Translating genetic and molecular insights into a therapy for axonal
CMT - PubMed [pubmed.ncbi.nlm.nih.gov]

9. HDACSG inhibition reverses axonal transport defects in motor neurons derived from FUS-
ALS patients - PubMed [pubmed.ncbi.nim.nih.gov]

10. Therapeutic potential of HDACG6 in amyotrophic lateral sclerosis [cell-stress.com]

11. HDAC inhibitor improves Charcot-Marie-Tooth disease in mice | BioWorld [bioworld.com]
12. fondation-thierry-latran.org [fondation-thierry-latran.org]

13. HDACSG inhibitors detailed in Augustine Therapeutics patent | BioWorld [bioworld.com]

To cite this document: BenchChem. [Application Notes and Protocols for Augustine
Therapeutics' Selective HDACG6 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666129#potential-therapeutic-applications-of-
augustine-molecule]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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